Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Description
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-91-5) is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a benzyl ester group and a hydroxyl substituent at the 2-position. Its molecular formula is C₁₄H₁₇NO₃, and it is widely used as a chiral building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key properties include:
- Molecular Weight: 255.29 g/mol
- Purity: Available in 96–98% purity for laboratory use .
- Synthesis: Typically prepared via phosphine-catalyzed cycloisomerization or multi-step protection/deprotection strategies .
- Applications: Serves as a precursor for spirocyclic β-lactams and other bioactive molecules due to its stereochemical rigidity .
Properties
CAS No. |
1823420-33-2 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
PKTHNYCCIQHEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 and the spirocyclic amine are primary sites for oxidative modifications.
Oxidation of the hydroxyl group typically proceeds with high regioselectivity due to the electron-donating effect of the adjacent spirocyclic nitrogen. The resulting ketone derivatives are intermediates for further functionalization.
Reduction Reactions
Reductive transformations target the carboxylate and hydroxyl groups:
The benzyl-protected amine remains stable under these conditions, enabling selective reduction of other functionalities .
Substitution Reactions
The benzyl carbamate group participates in nucleophilic substitutions:
Notably, substitutions at the spirocyclic nitrogen are sterically challenging, often requiring elevated temperatures or microwave-assisted synthesis .
Ring-Opening Reactions
The spiro[3.4]octane system undergoes controlled ring-opening under acidic or basic conditions:
Ring-opening pathways are highly dependent on the protonation state of the nitrogen, with acidic conditions favoring carbamate cleavage .
Key Reactivity Influencers:
-
Steric Effects : The spirocyclic architecture imposes significant steric hindrance, slowing reactions at the nitrogen center .
-
Electronic Effects :
-
The hydroxyl group’s acidity (pKa ~12–14) enables deprotonation for SN2 reactions.
-
Resonance stabilization of the carboxylate group directs electrophilic attacks to the benzyl moiety.
-
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has shown significant promise as a lead compound in drug development, especially targeting the epidermal growth factor receptor (EGFR). The inhibition of EGFR is critical in cancer therapy, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells. This compound’s interactions with various enzymes involved in the EGFR signaling pathway highlight its potential as an anticancer agent.
Case Studies:
Recent studies have demonstrated that derivatives of this compound can effectively bind to active sites on proteins involved in cellular signaling pathways, inhibiting enzymatic activities associated with cancer progression and metastasis. For instance, research has indicated that modifications to the benzyl group can enhance binding affinity and selectivity towards specific biological targets.
Organic Synthesis
Building Block in Synthesis:
This compound serves as a valuable building block in organic synthesis, particularly for constructing complex spirocyclic structures. The unique combination of functional groups allows for diverse functionalization opportunities, making it suitable for synthesizing other biologically active compounds.
Synthetic Routes:
The synthesis typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Reaction conditions are often optimized to minimize chromatographic purification steps, facilitating easier scale-up for industrial applications.
Biochemical Research
Enzyme Interaction Studies:
In biochemical assays, this compound can be utilized to study enzyme interactions and assess its inhibitory effects on various biochemical pathways. Its ability to selectively bind to enzymes makes it a candidate for further pharmacological exploration.
Material Science
Applications in Specialty Chemicals:
The compound can be employed in the synthesis of specialty chemicals and materials with specific properties tailored for various applications. Its structural features may allow for innovative uses in developing new materials that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
The structural and functional diversity of 6-azaspiro[3.4]octane derivatives is illustrated below. Compounds are categorized based on substituents, synthesis routes, and applications.
Hydroxy-Substituted Derivatives
Key Differences :
- The benzyl ester (1239319-91-5) offers better stereochemical control in catalysis compared to the tert-butyl analog (129321-82-0), which is more sterically hindered .
- Hydroxymethyl substitution (129321-82-0) enhances solubility in polar solvents, whereas the benzyl group (1239319-91-5) improves lipophilicity .
Oxo-Substituted Derivatives
Key Differences :
- Oxo derivatives exhibit lower optical activity but higher reactivity in nucleophilic additions compared to hydroxy analogs .
- The tert-butyl 2-oxo derivative (203661-71-6) is more thermally stable than benzyl esters, making it suitable for high-temperature reactions .
Diaza-Substituted Derivatives
Key Differences :
- The additional nitrogen atom (885270-86-0) increases basicity, enabling coordination with metal catalysts .
- Lower molecular weight (227.28 vs. 255.29) reduces steric hindrance in coupling reactions .
Functional Group Variations
Key Differences :
Biological Activity
Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C15H19NO3
Molecular Weight : 261.32 g/mol
CAS Number : 1823420-33-2
The compound features a spirocyclic structure that includes both hydroxyl and carboxylate functional groups, contributing to its biological activity. The presence of the azaspiro framework allows for specific interactions with biological macromolecules.
This compound exhibits biological activity primarily through its interaction with the epidermal growth factor receptor (EGFR). This interaction can inhibit EGFR signaling pathways, leading to:
- Reduced Cell Proliferation : Inhibition of EGFR can slow down or halt the growth of cancer cells.
- Increased Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its potential as an anticancer agent.
Biological Activity Overview
Research indicates that this compound has shown promise in various biological assays:
| Biological Activity | Description |
|---|---|
| EGFR Inhibition | Significant inhibition of EGFR, impacting cancer cell growth. |
| Enzyme Interaction | Potential to inhibit enzymes involved in cancer progression and metastasis. |
| Anticancer Potential | Demonstrated effects in reducing tumor viability in preclinical models. |
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Annulation Reactions : Utilizing cyclopentane derivatives and four-membered rings.
- Chemical Transformations : Employing readily available starting materials under controlled reaction conditions.
These methods allow for the efficient production of the compound while maintaining high yields.
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines : Research has shown that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
- Mechanistic Studies : Detailed studies have revealed that the compound binds selectively to the active sites of proteins involved in EGFR signaling, effectively blocking downstream signaling pathways critical for cancer cell survival.
- Comparative Analysis with Similar Compounds : A comparative study with structurally similar compounds showed that this compound has a superior binding affinity to EGFR compared to other spirocyclic compounds.
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate?
A common method involves the deprotection of tert-butyl-protected intermediates. For example, tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-91-5) can be treated with hydrogen chloride in 1,4-dioxane to remove the Boc group, followed by reaction with benzyl chloroformate to introduce the benzyl ester . Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product.
Q. How should researchers confirm the structural integrity of this spirocyclic compound?
Key analytical methods include:
- 1H/13C NMR : Look for characteristic signals such as the spirocyclic bridgehead protons (δ 3.05–3.63 ppm, AB quartet) and ester carbonyl carbons (δ ~170 ppm) .
- HRMS-ESI : Confirm molecular weight (e.g., [M+Na]+ for C12H21NO3: calc. 244.1419, observed 244.1415) .
- IR spectroscopy : Hydroxyl stretches (~3400 cm⁻¹) and ester carbonyl bands (~1720 cm⁻¹) provide functional group validation .
Q. What are the optimal storage conditions for this compound?
Store at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester moiety. Light-sensitive variants should be protected from UV exposure .
Advanced Research Questions
Q. How can conflicting NMR data for spirocyclic intermediates be resolved?
Contradictions in NMR assignments (e.g., overlapping signals in δ 3.0–4.0 ppm regions) may arise from dynamic ring puckering. Strategies include:
- Variable-temperature NMR : Identify coalescence points to assess ring flexibility .
- 2D-COSY/HSQC : Resolve proton-proton and carbon-proton correlations, particularly for geminal protons near the spiro center .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts for optimized conformers .
Q. What methodologies are effective for optimizing enantioselective synthesis of this compound?
Chiral phosphine catalysts (e.g., (R)-BINAP) can induce asymmetry during cycloisomerization steps. For example, phosphine-catalyzed [3+2] annulation of allenoates with imines yields spirocyclic lactams with up to 72% yield and 9:1 E/Z selectivity . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) .
Q. How can researchers address low yields in benzyl ester formation?
Common pitfalls include:
- Competitive side reactions : Protect hydroxyl groups with TBS ethers prior to benzylation .
- Incomplete deprotection : Use excess HCl in dioxane (4.0 M, 2 equiv.) and confirm Boc removal via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
- Purification losses : Employ gradient elution (e.g., 10–40% EtOAc in hexane) to separate polar byproducts .
Q. What pharmacological assays are suitable for evaluating bioactivity?
While direct pharmacological data for this compound is limited, related azaspiro derivatives are screened for:
- Kinase inhibition : Use TR-FRET assays (e.g., EGFR, IC50 determination) .
- CNS permeability : Perform PAMPA-BBB assays; logPe values > −5.0 suggest blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported CAS numbers for similar derivatives?
For example, tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-91-5 ) vs. tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0 ). Verify structural differences (e.g., hydroxyl vs. amine substituents) via systematic IUPAC naming and cross-check with authoritative databases (e.g., PubChem, Reaxys).
Methodological Best Practices
Q. What LC-MS parameters ensure reliable purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
